6-(chloromethyl)-2-fluoro-3-(trifluoromethyl)pyridine
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Overview
Description
6-(chloromethyl)-2-fluoro-3-(trifluoromethyl)pyridine is a fluorinated organic compound that belongs to the pyridine family. This compound is characterized by the presence of a chloromethyl group at the 6th position, a fluorine atom at the 2nd position, and a trifluoromethyl group at the 3rd position of the pyridine ring. The incorporation of fluorine atoms into organic molecules often imparts unique physicochemical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(chloromethyl)-2-fluoro-3-(trifluoromethyl)pyridine can be achieved through several synthetic routes. One common method involves the chlorination of 2-fluoro-3-(trifluoromethyl)pyridine using chloromethylating agents under controlled conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane, and a catalyst, such as aluminum chloride, to facilitate the chloromethylation process .
Industrial Production Methods
Industrial production of this compound often involves large-scale chloromethylation reactions, where the reaction parameters are optimized for maximum yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-(chloromethyl)-2-fluoro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Trifluoromethylation: The trifluoromethyl group can be involved in radical trifluoromethylation reactions, which are important in the synthesis of fluorinated compounds
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like sodium azide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid derivative .
Scientific Research Applications
6-(chloromethyl)-2-fluoro-3-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-(chloromethyl)-2-fluoro-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins or enzymes. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-3-(trifluoromethyl)pyridine: Similar in structure but with two chlorine atoms instead of a chloromethyl group.
2-Chloro-6-methyl-3-(trifluoromethyl)pyridine: Contains a methyl group instead of a chloromethyl group.
2-Fluoro-3-(trifluoromethyl)pyridine: Lacks the chloromethyl group but retains the fluorine and trifluoromethyl groups.
Uniqueness
6-(chloromethyl)-2-fluoro-3-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which confer distinct reactivity and properties. The presence of both a chloromethyl and a trifluoromethyl group makes it a versatile intermediate for various synthetic applications, particularly in the development of pharmaceuticals and agrochemicals .
Properties
CAS No. |
1804888-32-1 |
---|---|
Molecular Formula |
C7H4ClF4N |
Molecular Weight |
213.6 |
Purity |
95 |
Origin of Product |
United States |
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